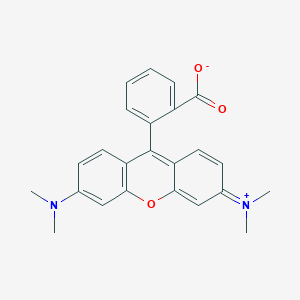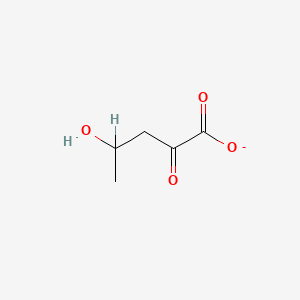
4-Hydroxy-2-oxopentanoate
Vue d'ensemble
Description
4-hydroxy-2-oxopentanoate is a 2-oxo monocarboxylic acid corresponding to the conjugate base of 4-hydroxy-2-oxopentanoic acid; major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and an oxo monocarboxylic acid anion. It is a conjugate base of a 4-hydroxy-2-oxopentanoic acid.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
- 4-Hydroxy-2-oxopentanoate, also known as levulinic acid, exhibits a planar structure. In crystals, these molecules form hydrogen bonds, creating chains that are significant in understanding their interactions at the molecular level (Hachuła et al., 2013).
Enzymatic Reactions and Stereoselectivity
- The enzyme BphI catalyzes carbon-carbon bond formation involving 4-hydroxy-2-oxopentanoate, leading to the creation of specific stereogenic centers. Alterations in the enzyme’s active site can shift its stereoselectivity, indicating its potential for synthesizing chiral 4-hydroxy-2-oxoacid skeletons, useful in organic reactions (Baker & Seah, 2012).
Biochemical Pathways and Metabolism
- 4-Hydroxy-2-oxopentanoate is involved in various metabolic pathways, including the synthesis of polyhydroxyalkanoates (PHAs), which are used in tissue engineering and medical devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Synthesis and Chemical Transformations
- The molecule serves as a scaffold in synthetic chemistry, enabling a range of chemical transformations. This versatility is exploited in the synthesis of complex molecules, illustrating its importance in organic chemistry (Roche & Aitken, 2010).
Catalysis and Chemical Production
- 4-Hydroxy-2-oxopentanoate plays a role in the catalytic production of α-hydroxy acids, which have applications in solvents and biodegradable plastics. Its involvement in new biomass-related routes points to its potential in sustainable chemistry (Dusselier et al., 2013).
Pharmaceutical and Medical Research
- In medical research, derivatives of 4-hydroxy-2-oxopentanoate have been evaluated for cytotoxicity against various cancer cells and bacterial strains, demonstrating its relevance in the development of new therapeutic agents (Yuan et al., 2012).
Propriétés
Nom du produit |
4-Hydroxy-2-oxopentanoate |
|---|---|
Formule moléculaire |
C5H7O4- |
Poids moléculaire |
131.11 g/mol |
Nom IUPAC |
4-hydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/p-1 |
Clé InChI |
HFKQINMYQUXOCH-UHFFFAOYSA-M |
SMILES |
CC(CC(=O)C(=O)[O-])O |
SMILES canonique |
CC(CC(=O)C(=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

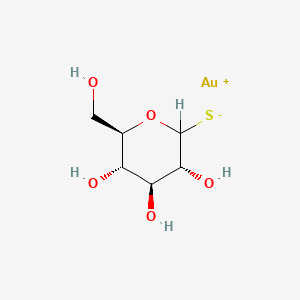
![3-hydroxy-3-methyl-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2H-naphthalene-1,4-dione](/img/structure/B1241725.png)
![4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid](/img/structure/B1241727.png)
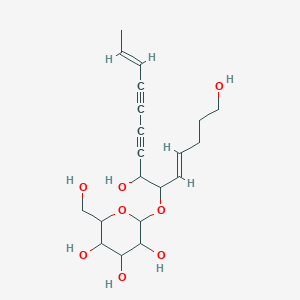

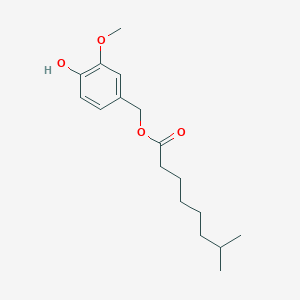

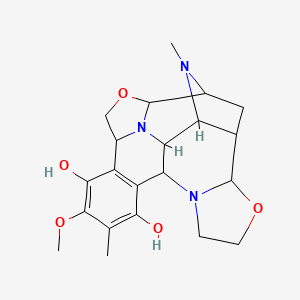
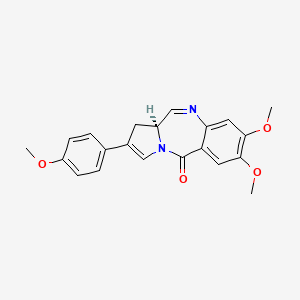
![4-amino-5-chloro-2methoxy-N-[(2s,4s)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide](/img/structure/B1241743.png)
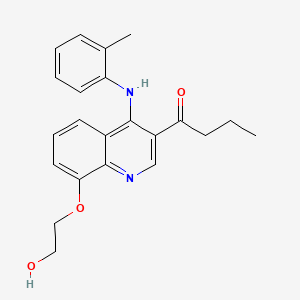
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
